2,4-Bis(benzylsulfanyl)-6-methylpyrimidine
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Overview
Description
2,4-Bis(benzylsulfanyl)-6-methylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzylsulfanyl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution of chlorine atoms with benzylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzylsulfanyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the benzylsulfanyl groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-benzylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(benzylsulfanyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzylsulfanyl)-6-methylpyrimidine largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The benzylsulfanyl groups can interact with the active sites of enzymes, while the pyrimidine ring can mimic the structure of natural nucleotides, allowing the compound to interfere with biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(benzylsulfanyl)pyrimidine: Lacks the methyl group at the 6 position, which may affect its chemical reactivity and biological activity.
2,4-Dimethyl-6-benzylsulfanylpyrimidine: Contains an additional methyl group, which can influence its steric properties and interactions with molecular targets.
2,4-Bis(phenylsulfanyl)-6-methylpyrimidine:
Uniqueness
2,4-Bis(benzylsulfanyl)-6-methylpyrimidine is unique due to the specific combination of benzylsulfanyl groups and a methyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
6311-76-8 |
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Molecular Formula |
C19H18N2S2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,4-bis(benzylsulfanyl)-6-methylpyrimidine |
InChI |
InChI=1S/C19H18N2S2/c1-15-12-18(22-13-16-8-4-2-5-9-16)21-19(20-15)23-14-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
JIPRQMKMDVRCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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